3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyridine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the difluoromethyl group, and the construction of the oxadiazole ring. Common reagents used in these steps include various acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for producing large quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzimidazole ring, a pyridine moiety, and an oxadiazole ring.
Properties
Molecular Formula |
C18H14F2N6O2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F2N6O2/c19-15(20)16-23-12-6-1-2-7-13(12)26(16)10-14-24-18(28-25-14)17(27)22-9-11-5-3-4-8-21-11/h1-8,15H,9-10H2,(H,22,27) |
InChI Key |
ZZKRHZSZMIHLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCC4=CC=CC=N4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.